![molecular formula C17H11ClN2O4S B411141 N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B411141.png)

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

作用機序

EJMC-1は、炎症反応に関与するサイトカインであるTNF-αの活性を阻害することによって効果を発揮します。この化合物はTNF-αに結合し、標的細胞の表面にあるその受容体との相互作用を阻害します。 この阻害は、炎症を引き起こす下流シグナル伝達経路を阻害し、炎症反応を軽減します .

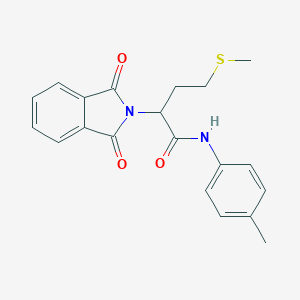

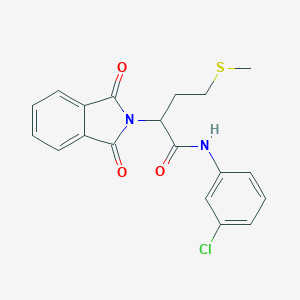

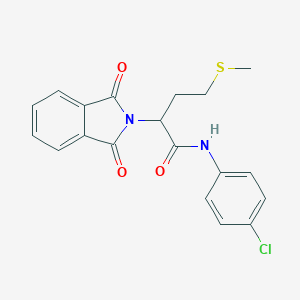

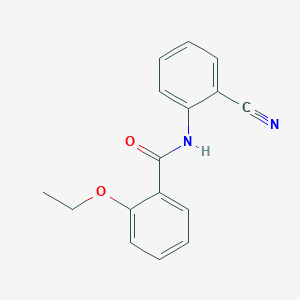

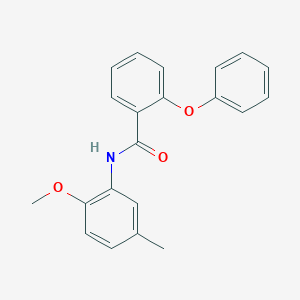

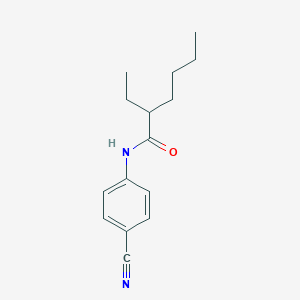

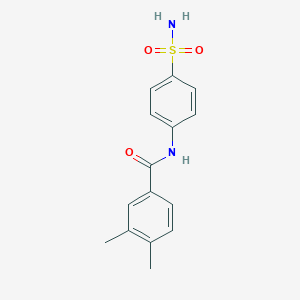

類似化合物:

EJMC-1の独自性: EJMC-1は、その中程度の効力とTNF-αの特異的な阻害によって特徴付けられます。 S10や4eなどの他の化合物はより高い効力を示しますが、EJMC-1は、より強力なTNF-α阻害剤の開発と最適化のための基礎となる化合物として役立ちます .

実験室実験の利点と制限

One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity towards GSK-3 inhibition, which minimizes off-target effects. This compound is also cell-permeable and can be used in various cell types and animal models. However, this compound has a short half-life and can be rapidly metabolized in vivo, which limits its therapeutic potential.

将来の方向性

Several future directions for N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide research include:

1. Optimization of this compound synthesis to improve yield and purity.

2. Development of novel formulations of this compound to improve its pharmacokinetic properties.

3. Investigation of the potential therapeutic applications of this compound in other diseases, including cardiovascular and autoimmune diseases.

4. Elucidation of the molecular mechanisms underlying the effects of this compound on gene expression, cell differentiation, and apoptosis.

5. Development of novel GSK-3 inhibitors based on the structure of this compound with improved pharmacokinetic properties and therapeutic potential.

合成法

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-4-hydroxyaniline with 2-nitrobenzaldehyde to form a nitroso intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 6-chloro-2-benzoxazolyl sulfonamide to form this compound.

科学的研究の応用

EJMC-1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying TNF-α inhibition and related chemical reactions.

Biology: Employed in research on inflammatory pathways and cytokine regulation.

Medicine: Investigated for potential therapeutic applications in treating auto-inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.

Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research

生化学分析

Biochemical Properties

EJMC-1 plays a crucial role in biochemical reactions, particularly as a TNF-α inhibitor . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. Therefore, the inhibition of TNF-α by EJMC-1 can have significant biochemical implications, particularly in the context of inflammatory diseases .

Cellular Effects

EJMC-1 has been shown to have significant effects on various types of cells and cellular processes. As a TNF-α inhibitor, EJMC-1 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of EJMC-1 .

Molecular Mechanism

The molecular mechanism of action of EJMC-1 primarily involves its role as a TNF-α inhibitor . It exerts its effects at the molecular level through binding interactions with TNF-α, leading to the inhibition of this cytokine . This can result in changes in gene expression and impacts on various cellular processes .

Temporal Effects in Laboratory Settings

The effects of EJMC-1 can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of EJMC-1 can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

Given its role as a TNF-α inhibitor, it is likely that EJMC-1 interacts with enzymes or cofactors involved in inflammation and immune response pathways .

Transport and Distribution

It is likely that EJMC-1 interacts with various transporters or binding proteins, which could influence its localization or accumulation .

準備方法

合成経路と反応条件: EJMC-1の合成には、3-クロロ-4-ヒドロキシアニリンと2-オキソ-1,2-ジヒドロベンゾ[cd]インドール-6-スルホニルクロリドを特定の条件下で反応させることが含まれます。 反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます .

工業的製造方法: EJMC-1の具体的な工業的製造方法は広く文書化されていませんが、合成は一般的に、大規模生産用に最適化された実験室規模の手順に従っています。 これには、反応物の純度を確保し、反応条件を維持し、効率的な精製技術を採用することが含まれます .

化学反応の分析

反応の種類: EJMC-1は、スルホンアミド基やヒドロキシル基などの反応性官能基の存在により、主に置換反応を起こします。 適切な条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件:

置換反応: アミンやチオールなどの求核剤が関与します。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換反応はスルホンアミド誘導体を生成し、酸化反応はキノンを生成する可能性があります .

4. 科学研究への応用

EJMC-1は、科学研究で幅広い用途があります。

化学: TNF-α阻害とその関連する化学反応を研究するためのモデル化合物として使用されます。

生物学: 炎症性経路とサイトカイン調節に関する研究に使用されます。

医学: 関節リウマチやクローン病などの自己炎症性疾患の治療における潜在的な治療用途について調査されています。

類似化合物との比較

S10: An analog of EJMC-1 with an IC50 value of 14 micromolar, which is 2.2 times more potent than EJMC-1.

4e: Another analog with an IC50 value of 3 micromolar, making it 14 times more potent than EJMC-1.

Uniqueness of EJMC-1: EJMC-1 is unique due to its moderate potency and specific inhibition of TNF-α. While other compounds like S10 and 4e exhibit higher potency, EJMC-1 serves as a foundational compound for the development and optimization of more potent TNF-α inhibitors .

特性

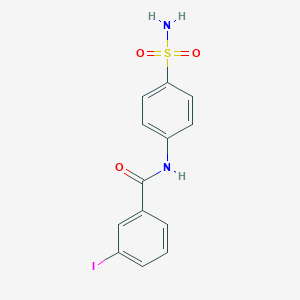

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4S/c18-12-8-9(4-6-14(12)21)20-25(23,24)15-7-5-13-16-10(15)2-1-3-11(16)17(22)19-13/h1-8,20-21H,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWAQUPLBBOCSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

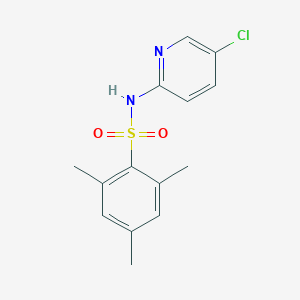

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC(=C(C=C4)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of developing small molecule inhibitors for TNF-α, and how does EJMC-1 compare to existing treatment options?

A: Tumor necrosis factor-alpha (TNF-α) plays a critical role in inflammatory responses, and its dysregulation is implicated in various auto-inflammatory diseases. While antibody-based therapies effectively target TNF-α, they come with limitations such as parenteral administration and high costs []. Small molecule inhibitors offer potential advantages like oral bioavailability and cost-effectiveness. EJMC-1 emerged as a starting point for developing such inhibitors, exhibiting modest TNF-α inhibitory activity []. Further optimization of EJMC-1 through structure-activity relationship studies led to the identification of more potent analogs with improved activity. This highlights the potential of developing small molecule TNF-α inhibitors like EJMC-1 as alternative therapeutic options.

Q2: How was the structure of EJMC-1 modified to improve its potency as a TNF-α inhibitor?

A: Researchers employed a two-pronged approach involving shape screen and rational design to enhance EJMC-1's potency []. Initially, a shape-based screening of compound libraries identified analogs with improved binding affinity to TNF-α compared to EJMC-1. This led to the identification of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) as a promising lead. Subsequent rational design, guided by docking analysis of S10 and EJMC-1 binding to TNF-α, yielded further optimized analogs. Notably, compound 4e displayed a 14-fold increase in potency compared to EJMC-1, highlighting the effectiveness of structure-guided optimization in enhancing the inhibitory activity against TNF-α [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)